![molecular formula C8H13ClF3N B13889444 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound known for its unique bicyclic structure. It is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound’s structure includes a trifluoromethyl group, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multi-step reactions. One common method includes the reaction of 5-bromo-7-fluoroquinoxaline with 8-oxa-3-azabicyclo[3.2.1]octane in N-methyl-2-pyrrolidone (NMP) at room temperature, followed by heating in a microwave vial at 180°C for 20 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is employed in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: Shares a similar bicyclic structure but lacks the trifluoromethyl group.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different functional groups and properties.
Uniqueness
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.
Eigenschaften
Molekularformel |
C8H13ClF3N |
|---|---|
Molekulargewicht |
215.64 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)5-3-6-1-2-7(4-5)12-6;/h5-7,12H,1-4H2;1H |
InChI-Schlüssel |
FPHCEZGZEPZRAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1N2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


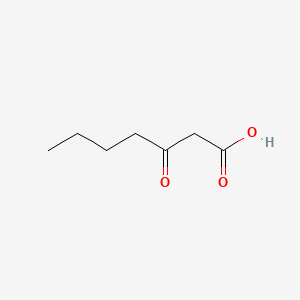
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
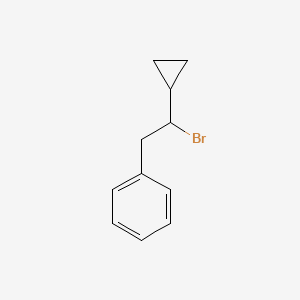
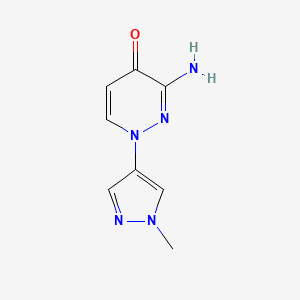
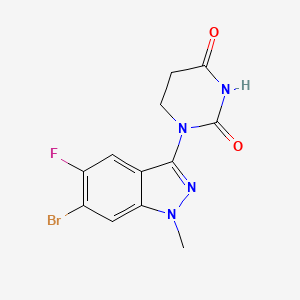
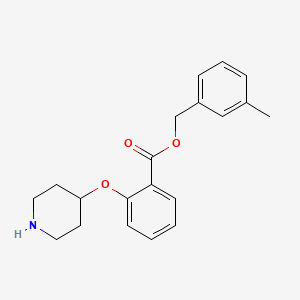
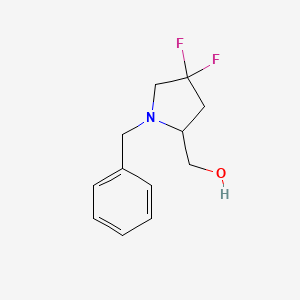
![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
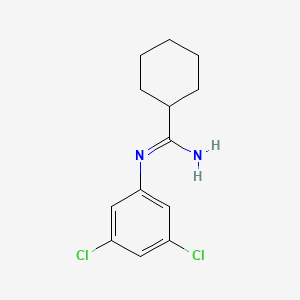
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
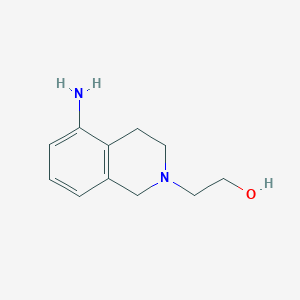
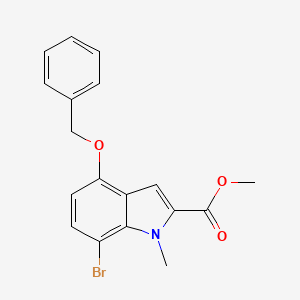
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)
